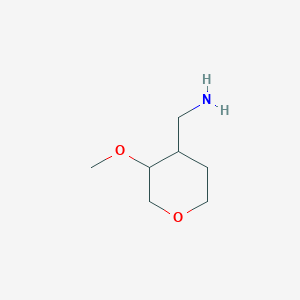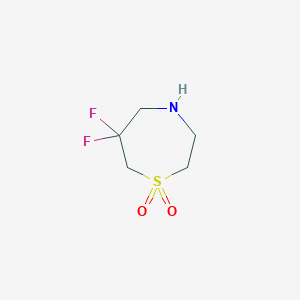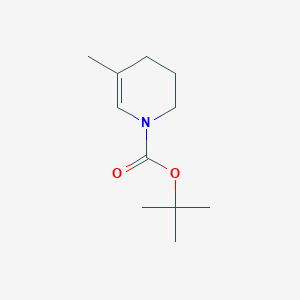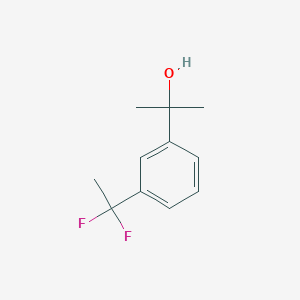
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol
描述
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol, also known as DF-2, is a chemical compound that has shown promising results in scientific research. This compound belongs to the family of phenylpropanoids and is synthesized using a specific method.
作用机制
The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is not fully understood. However, it has been suggested that 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to inhibit the production of pro-inflammatory cytokines and promote the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of antioxidant enzymes. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has analgesic effects and can alleviate pain in animal models. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been found to have neuroprotective effects and can protect against neuronal damage in various neurodegenerative diseases.
实验室实验的优点和局限性
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has a low toxicity profile and can be administered orally or intravenously. However, there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects.
未来方向
There are several future directions for the study of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol. One area of research is the development of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and viral infections. Additionally, more research is needed to understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can also be used as a starting point for the development of new compounds with improved efficacy and safety profiles. Finally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can be used as a tool for the study of various signaling pathways and their role in disease pathogenesis.
Conclusion:
In conclusion, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is a promising chemical compound that has shown potential therapeutic applications in various diseases. It is synthesized using a specific method and has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer and antiviral activity. While there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments, it has several advantages and can be used as a starting point for the development of new compounds. Future research on 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can lead to the development of new therapies for various diseases.
科学研究应用
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer activity and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have antiviral activity against the influenza virus.
属性
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-10(2,14)8-5-4-6-9(7-8)11(3,12)13/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXVYIMHXUVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




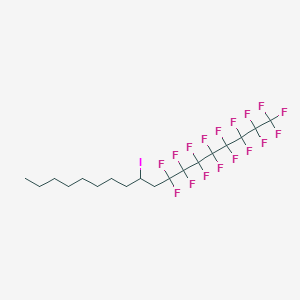
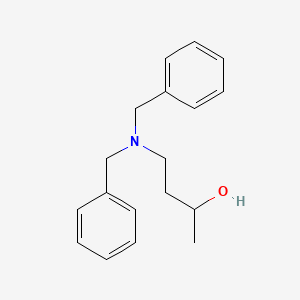
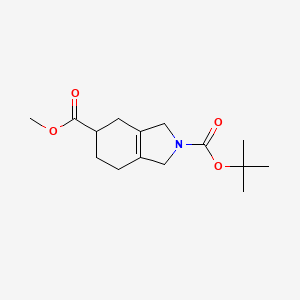
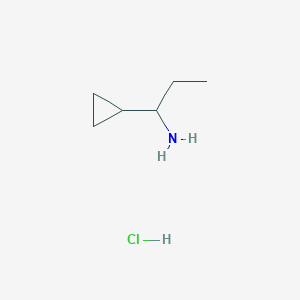
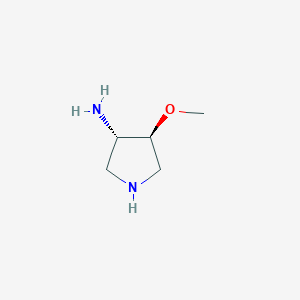
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
